molecular formula C19H24BrN3O2S B2648705 6-(6-BROMO-4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-CYCLOPENTYLHEXANAMIDE CAS No. 422288-23-1

6-(6-BROMO-4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-CYCLOPENTYLHEXANAMIDE

Cat. No.: B2648705
CAS No.: 422288-23-1
M. Wt: 438.38
InChI Key: ZXWXMMQIDVYZIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(6-Bromo-4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-cyclopentylhexanamide is a synthetic quinazolinone derivative characterized by a bicyclic quinazolinone core substituted with a bromine atom at position 6, a thioxo group at position 2, and a cyclopentylhexanamide side chain. The bromine atom may enhance lipophilicity and binding affinity to hydrophobic pockets in target proteins, while the thioxo group could influence electronic properties and hydrogen-bonding interactions .

Properties

IUPAC Name

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-cyclopentylhexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrN3O2S/c20-13-9-10-16-15(12-13)18(25)23(19(26)22-16)11-5-1-2-8-17(24)21-14-6-3-4-7-14/h9-10,12,14H,1-8,11H2,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWXMMQIDVYZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(6-BROMO-4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-CYCLOPENTYLHEXANAMIDE is a complex organic compound belonging to the quinazolinone family. This compound exhibits a range of biological activities due to its unique structural features, including a bromine atom at the 6-position and a thioxo group, which enhance its reactivity and potential therapeutic properties.

The molecular formula of this compound is C19H26BrN3O2S, with a molecular weight of approximately 426.39 g/mol. The presence of the thioxo group (–S=O) and the quinazolinone core are significant for its biological interactions. Quinazolinone derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Research has indicated that quinazolinone derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific compound under consideration has been shown to interact with key enzymes involved in cancer progression, potentially inhibiting their activity and leading to reduced tumor growth.

Case Study:
A study conducted on similar quinazolinone derivatives demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7), with IC50 values in the micromolar range. The mechanism involved the induction of oxidative stress and disruption of mitochondrial function, leading to apoptosis.

Antimicrobial Activity

The compound has also exhibited antimicrobial properties against various bacterial strains. The presence of the bromine atom is believed to enhance its interaction with bacterial cell membranes, resulting in increased permeability and subsequent cell death.

Research Findings:
In vitro studies revealed that derivatives of quinazolinones, including those similar to this compound, showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

Anti-inflammatory Activity

Quinazolinone derivatives have been investigated for their potential anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.

Clinical Relevance:
A study highlighted that compounds with structural similarities to this quinazolinone derivative reduced inflammation in animal models of arthritis by modulating the expression of inflammatory mediators.

The precise mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Enzyme Inhibition: Interaction with key enzymes involved in cellular signaling pathways.
  • Receptor Modulation: Binding to specific receptors that modulate cellular responses.
  • Oxidative Stress Induction: Increasing reactive oxygen species (ROS) levels leading to apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-(6-Bromoquinazolin-4-one)Lacks thioxo groupAntimicrobial
2-ThioxoquinazolinoneThioxo substitutionAnticancer
6-BromoquinazolineBromine at position 6Antimicrobial & anti-inflammatory
7-HydroxyquinazolinoneHydroxy group additionAntioxidant properties

This comparison highlights the unique functional groups present in this compound that may confer distinct biological activities compared to other quinazolinone derivatives.

Comparison with Similar Compounds

Quinazolinone vs. Pyridazinone

The target compound’s quinazolinone core differs from pyridazinone-based analogs like Zardaverine (6-(4-difluoromethoxy-3-methoxyphenyl)-3(2H)-pyridazinone). Zardaverine’s pyridazinone ring exhibits non-planarity in its crystal structure, stabilized by an intramolecular N1-H1···O3 hydrogen bond .

Substituent Effects

  • Bromine vs. Fluorine/Methoxy Groups : The bromine atom at position 6 in the target compound may confer greater steric bulk and polarizability compared to Zardaverine’s difluoromethoxy and methoxy groups. This could alter substrate selectivity, particularly in PDE inhibition .

Side Chain Modifications

The cyclopentylhexanamide side chain distinguishes the target compound from other analogs. For example:

  • N-Cyclopentylhexanamide vs. Aryl Substituents: Unlike Zardaverine’s aryl-substituted pyridazinone, the target compound’s aliphatic side chain may improve membrane permeability due to reduced polarity, albeit at the cost of reduced aromatic interactions with enzyme pockets .
  • Comparison to Isoquinoline Derivatives: Substituted isoquinoline-1,3(2H,4H)-diones (e.g., US Patent 7,713,994) share a bicyclic core but lack the thioxo group and bromine substitution, suggesting divergent mechanisms in kinase or PDE inhibition .

Physicochemical and Structural Insights

Crystallographic Comparisons

Zardaverine’s crystal structure (monoclinic, space group P12₁/n1) features dimerization via N1-H1···O3 hydrogen bonds (1.887 Å, 174.04° angle) . The target compound’s thioxo group may enable alternative dimerization modes (e.g., S···H interactions) or disrupt packing, as seen in sulfur-containing analogs like N-(5-bromobenzo[d]thiazol-2-yl) derivatives .

Solubility and Stability

  • The bromine atom and thioxo group likely reduce aqueous solubility compared to Zardaverine’s polar methoxy substituents.
  • The cyclopentylhexanamide chain may confer metabolic stability, analogous to hexahydroquinoline carboxamides in fungal melanin biosynthesis inhibitors .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 6-(6-bromo-4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-cyclopentylhexanamide?

Answer:
The synthesis of quinazolinone derivatives typically involves multi-step reactions. A general approach includes:

  • Step 1 : Refluxing 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with an amino reagent (e.g., cyclopentylamine) in glacial acetic acid for 3–4 hours.
  • Step 2 : Cooling the mixture overnight, followed by recrystallization using ethanol to isolate the product.
  • Step 3 : Confirming purity via TLC (silica gel G-plates, cyclohexane:ethyl acetate [2:1] as mobile phase) and structural validation using FT-IR (C=O, C-Br, and N-H stretches) and ¹H NMR (e.g., δ 2.51 ppm for methyl groups, aromatic proton signals) .

Advanced: How can researchers optimize reaction conditions to improve yield and purity of the compound?

Answer:
Optimization strategies include:

  • Temperature control : Lowering reflux temperatures to minimize side reactions (e.g., decomposition of thioxo groups).
  • Catalyst screening : Testing Bronsted or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Purification : Employing column chromatography (silica gel, gradient elution with ethyl acetate/hexane) instead of recrystallization for higher purity .
  • Real-time monitoring : Using in-situ FT-IR or HPLC to track intermediate formation and adjust reaction parameters dynamically .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • Spectroscopy :
    • ¹H/¹³C NMR : To identify substituents (e.g., cyclopentyl protons at δ 1.5–2.0 ppm, aromatic protons at δ 7.3–8.1 ppm) .
    • FT-IR : Confirming functional groups (C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹) .
  • Chromatography : TLC/HPLC to verify homogeneity and quantify impurities .

Advanced: How should researchers address contradictory spectral data during structural elucidation?

Answer:
Contradictions can arise from tautomerism (e.g., thioxo vs. oxo forms) or dynamic stereochemistry. Mitigation strategies:

  • Cross-validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and compare with experimental data .
  • X-ray crystallography : Resolve ambiguities by determining the crystal structure .

Basic: What theoretical frameworks guide the study of this compound’s biological activity?

Answer:
Research should align with:

  • Enzyme inhibition theory : Quinazolinones often target kinases or proteases. Molecular docking (AutoDock Vina) can predict binding affinities to enzymes like EGFR or PARP .
  • QSAR models : Correlate substituent effects (e.g., bromo vs. chloro) with activity trends .
  • Pharmacophore mapping : Identify critical moieties (e.g., thioxo group for hydrogen bonding) .

Advanced: How can researchers design experiments to explore structure-activity relationships (SAR)?

Answer:

  • Systematic substitution : Synthesize analogs with varied substituents (e.g., replacing bromo with nitro or methoxy groups) and compare bioactivity .
  • In vitro assays : Test against disease-specific models (e.g., helminth motility assays for anthelmintic activity, MIC tests for antibacterial effects) .
  • Mechanistic studies : Use fluorescence quenching or SPR to quantify target engagement .

Basic: What are the stability considerations for this compound under laboratory conditions?

Answer:

  • Light sensitivity : Store in amber vials to prevent photodegradation of the thioxo group.
  • Moisture control : Use desiccants to avoid hydrolysis of the amide bond.
  • Temperature : Long-term storage at –20°C recommended based on TGA/DSC data .

Advanced: How can computational methods enhance the study of this compound’s reactivity?

Answer:

  • Reaction pathway simulation : Use DFT (B3LYP/6-31G*) to model intermediates and transition states during synthesis .
  • Solvent effects : Conduct COSMO-RS simulations to predict solubility and optimize reaction solvents .
  • Docking studies : Identify potential off-target interactions using virtual screening (e.g., SwissTargetPrediction) .

Basic: What are the documented biological activities of structurally related quinazolinone derivatives?

Answer:

  • Anthelmintic : EC₅₀ values <10 μM against Caenorhabditis elegans .
  • Antibacterial : MIC of 8 μg/mL against Staphylococcus aureus .
  • Anticancer : IC₅₀ of 15 μM in MCF-7 breast cancer cells via PARP inhibition .

Advanced: What strategies resolve discrepancies between in vitro and in silico activity predictions?

Answer:

  • Membrane permeability assays : Use Caco-2 monolayers to assess cellular uptake limitations .
  • Metabolite profiling : LC-MS/MS to identify active/inactive metabolites .
  • Force field refinement : Adjust docking parameters (e.g., solvation models) to better match experimental IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.